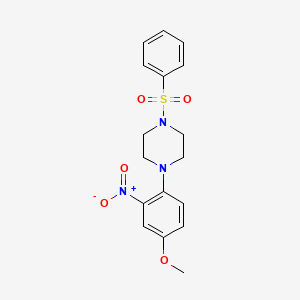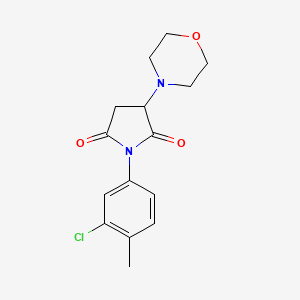
1-(4-methoxy-2-nitrophenyl)-4-(phenylsulfonyl)piperazine
Overview
Description
1-(4-methoxy-2-nitrophenyl)-4-(phenylsulfonyl)piperazine, also known as MNPP, is a chemical compound that has been widely used in scientific research due to its unique properties. MNPP belongs to the class of piperazine derivatives and has a molecular formula of C19H19N3O5S.
Mechanism of Action
1-(4-methoxy-2-nitrophenyl)-4-(phenylsulfonyl)piperazine inhibits CK2 by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates, which leads to downstream effects on cellular processes. 1-(4-methoxy-2-nitrophenyl)-4-(phenylsulfonyl)piperazine has also been shown to induce cell death in cancer cells by inhibiting CK2.
Biochemical and physiological effects:
1-(4-methoxy-2-nitrophenyl)-4-(phenylsulfonyl)piperazine has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting CK2, 1-(4-methoxy-2-nitrophenyl)-4-(phenylsulfonyl)piperazine has been shown to inhibit other kinases, such as DYRK1A and PIM1. 1-(4-methoxy-2-nitrophenyl)-4-(phenylsulfonyl)piperazine has also been shown to induce cell death in cancer cells by inhibiting CK2. 1-(4-methoxy-2-nitrophenyl)-4-(phenylsulfonyl)piperazine has been shown to have anti-inflammatory effects in animal models of arthritis and colitis.
Advantages and Limitations for Lab Experiments
1-(4-methoxy-2-nitrophenyl)-4-(phenylsulfonyl)piperazine has several advantages as a tool compound for scientific research. It is a potent and selective inhibitor of CK2, which allows researchers to study the function of this key enzyme in various cellular processes. 1-(4-methoxy-2-nitrophenyl)-4-(phenylsulfonyl)piperazine is also relatively easy to synthesize and purify. However, 1-(4-methoxy-2-nitrophenyl)-4-(phenylsulfonyl)piperazine has some limitations as well. It has low solubility in water, which can make it difficult to use in certain experiments. 1-(4-methoxy-2-nitrophenyl)-4-(phenylsulfonyl)piperazine also has some off-target effects, which can complicate data interpretation.
Future Directions
There are several future directions for research on 1-(4-methoxy-2-nitrophenyl)-4-(phenylsulfonyl)piperazine. One area of interest is the development of more potent and selective inhibitors of CK2. Another area of interest is the study of the role of CK2 in various diseases, such as cancer and neurodegenerative disorders. 1-(4-methoxy-2-nitrophenyl)-4-(phenylsulfonyl)piperazine may also have potential as a therapeutic agent for these diseases, although further research is needed to explore this possibility. Finally, 1-(4-methoxy-2-nitrophenyl)-4-(phenylsulfonyl)piperazine may have potential as a tool compound for the study of other kinases and cellular processes beyond CK2.
Scientific Research Applications
1-(4-methoxy-2-nitrophenyl)-4-(phenylsulfonyl)piperazine has been extensively used in scientific research as a tool compound to study the function of various proteins and enzymes. 1-(4-methoxy-2-nitrophenyl)-4-(phenylsulfonyl)piperazine is a potent inhibitor of the enzyme protein kinase CK2, which plays a key role in many cellular processes, including cell growth, differentiation, and apoptosis. 1-(4-methoxy-2-nitrophenyl)-4-(phenylsulfonyl)piperazine has also been shown to inhibit other kinases, such as DYRK1A and PIM1.
properties
IUPAC Name |
1-(benzenesulfonyl)-4-(4-methoxy-2-nitrophenyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5S/c1-25-14-7-8-16(17(13-14)20(21)22)18-9-11-19(12-10-18)26(23,24)15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUMZPPSCGGGOBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxy-2-nitrophenyl)-4-(phenylsulfonyl)piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{1,1-dimethyl-2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-2-nitro-4-(trifluoromethyl)aniline](/img/structure/B4070918.png)
![2-[7-ethyl-3-(trifluoroacetyl)-1H-indol-1-yl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4070928.png)
![(4-ethoxyphenyl){2-[(3-fluorobenzyl)oxy]benzyl}amine hydrochloride](/img/structure/B4070933.png)
![ethyl 4-({[5-methyl-7-(3-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]carbonyl}amino)benzoate](/img/structure/B4070935.png)
![N-[1-(4-methoxyphenyl)ethyl]-2,2-diphenylpropanamide](/img/structure/B4070939.png)
![2-({3-[(4-tert-butylphenyl)sulfonyl]-2-hydroxypropyl}thio)-4,6-dimethylnicotinonitrile](/img/structure/B4070941.png)
![N~2~-(mesitylsulfonyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4070942.png)
![6-{4-[(4-benzyl-1H-1,2,3-triazol-1-yl)methyl]piperidin-1-yl}-9H-purine](/img/structure/B4070952.png)
![2-amino-4-{4-[(2,4-dichlorobenzyl)oxy]-3-iodo-5-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4070957.png)
![N-{[5-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]methyl}-1-(2-fluorophenyl)propan-2-amine](/img/structure/B4070961.png)
![benzyl 3-(3-methylphenyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylate](/img/structure/B4070966.png)
![1-(3-chlorobenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B4070970.png)

![1-[3-(2-chlorophenoxy)propyl]piperazine hydrochloride](/img/structure/B4070986.png)